molecular formula C18H29N3O2 B7915742 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7915742
M. Wt: 319.4 g/mol
InChI Key: XIKMZQVLLPJIME-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an aminoethyl group, and a carbamic acid ester moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with isopropyl chloroformate and benzyl alcohol to form the carbamic acid ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carbamic acid ester moiety, converting it into the corresponding amine.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.

    Receptor Binding: It can bind to specific receptors in the nervous system, modulating their activity.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects in treating neurological disorders.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and cellular responses.

Comparison with Similar Compounds

  • [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
  • [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
  • [1-(2-Amino-ethyl)-piperidin-4-yl]-propyl-carbamic acid benzyl ester

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the carbamic acid ester moiety. This variation can influence the compound’s reactivity and biological activity.
  • Reactivity: The presence of different alkyl groups can affect the compound’s susceptibility to oxidation, reduction, and substitution reactions.
  • Biological Activity: The binding affinity to enzymes and receptors may vary depending on the alkyl group, leading to differences in therapeutic potential and side effects.

Properties

IUPAC Name

benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(17-8-11-20(12-9-17)13-10-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKMZQVLLPJIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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